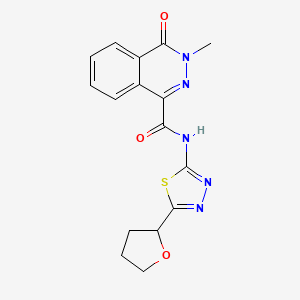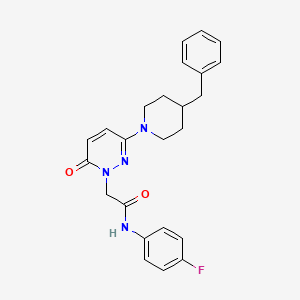![molecular formula C20H23F3N2O2 B10996657 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10996657.png)
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound that features a piperidine ring, a pyrrole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reactions: The final step involves coupling the piperidine and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used as a tool in biological research to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone can be compared with other similar compounds, such as:
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-imidazol-1-YL)-1-butanone: This compound features an imidazole ring instead of a pyrrole ring, which can lead to different biological activities and chemical properties.
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrazol-1-YL)-1-butanone: The presence of a pyrazole ring can alter the compound’s reactivity and interaction with biological targets.
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-thiazol-1-YL)-1-butanone: The thiazole ring introduces sulfur into the structure, which can impact the compound’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C20H23F3N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C20H23F3N2O2/c21-20(22,23)17-6-3-5-16(15-17)19(27)8-13-25(14-9-19)18(26)7-4-12-24-10-1-2-11-24/h1-3,5-6,10-11,15,27H,4,7-9,12-14H2 |
InChI Key |
ITBOAHRZABECMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10996580.png)
![1-Oxo-N-(3-[1,2,4]triazolo[4,3-A]pyridin-3-ylpropyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10996586.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996589.png)
![Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10996591.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996605.png)
![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B10996609.png)
![N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10996620.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B10996621.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10996626.png)


![4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10996639.png)
![N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide](/img/structure/B10996650.png)
![5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996654.png)
